The synthesis of hemoglobin occurs through a complex process involving both heme and globin components. The heme portion is synthesized in mitochondria and cytosol of immature red blood cells, while globin chains are produced by ribosomes in the cytoplasm. In the case of hemoglobin Sendagi, the synthesis follows this standard pathway but results in a protein with altered properties due to the specific mutation.
Hemoglobin consists of four polypeptide chains—two alpha and two beta chains—each containing a heme group that binds oxygen. The structural integrity of these chains is crucial for proper function.
Hemoglobin undergoes several chemical reactions during its function:
The mechanism by which hemoglobin transports oxygen involves several steps:
In hemoglobin Sendagi, the mutation alters these interactions, leading to reduced efficiency in oxygen transport .
Hemoglobin variants like Sendagi have significant implications for both clinical diagnostics and research:
Hemoglobin Sendagi (Hb Sendagi) was first identified in 1986 through investigations of a Japanese male and his daughter exhibiting moderate hemolytic anemia of unknown etiology. Researchers characterized this variant using heat and isopropanol stability tests, reverse-phase high-performance liquid chromatography (HPLC), and peptide fingerprinting. The abnormal hemoglobin failed to separate from HbA via conventional electrophoresis but eluted ahead of normal beta chains in HPLC, prompting structural analysis. Tryptic digestion and amino acid sequencing revealed a point mutation in the beta-globin gene at codon 42 (CD1 position), where phenylalanine (TTT) was substituted by valine (GTT)—designated as β42 Phe→Val [1] [7].
Concurrently, an independent study reported an identical variant in a Polish-American family, where it was termed Hb Warsaw [7] [10]. This dual nomenclature reflects the geographic origins of the index cases. The variant’s instability and functional aberrations were subsequently detailed through X-ray crystallography and oxygen equilibrium studies, confirming its role in disrupting the heme pocket architecture [1] [10].
Table 1: Discovery Timeline of Hb Sendagi/Warsaw
Year | Key Event | Population | Reference |
---|---|---|---|
1986 | First identification and biochemical characterization | Japanese | Ogata et al. [1] |
1989–1990 | Confirmation as Hb Warsaw; functional studies | Polish-American | Honig et al. [7] [10] |
2019 | Detection in Chinese cohort | Southern Chinese | Lin et al. [4] |
Hb Sendagi exhibits low global prevalence but demonstrates focal distribution across specific populations. The initial cases emerged in Japan and Poland, with sporadic reports later identified in molecular epidemiological surveys:
Population screening indicates Hb Sendagi arises de novo or is inherited recessively. Carrier frequencies remain undefined due to its rarity, though structural hemoglobinopathies collectively affect ~7% of pregnant women globally in malaria-endemic regions [2] [6]. Its detection relies heavily on specialized techniques like HPLC or capillary electrophoresis rather than standard alkaline electrophoresis [1] [10].
Table 2: Global Distribution of Hb Sendagi/Warsaw
Region/Population | Prevalence | Detection Method | Ethnic Association |
---|---|---|---|
Japan | Familial clusters | HPLC, Peptide sequencing | Japanese |
Poland/North America | Isolated cases | DNA sequencing, Functional assays | European |
Southern China | Extremely rare | Gap-PCR, Reverse dot blot | Hakka, Li ethnicity |
Hainan Island, China | 0.94% of hemoglobinopathies | Gene chip, DNA sequencing | Multi-ethnic (Li > Han) |
The CD1 position (beta42) is evolutionarily conserved across species and serves a critical structural role:
Hb Sendagi belongs to a class of CD1 mutants including Hb Hammersmith (Phe→Ser) and Hb Louisville/Bucuresti (Phe→Leu). All exhibit instability, but oxygen affinity correlates with substitution severity:
This makes Hb Sendagi a key model for studying how hydrophobicity and residue bulk at CD1 fine-tune heme-globin interactions.
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2